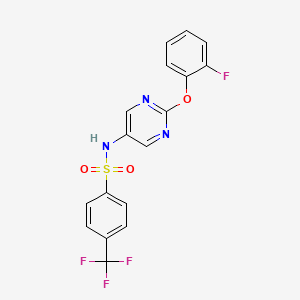

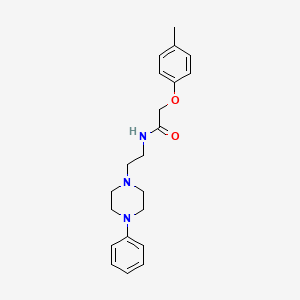

![molecular formula C19H13ClF3N3S B2695416 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine CAS No. 338407-64-0](/img/structure/B2695416.png)

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . These intermediates can be introduced into other molecules through various synthetic methods, including an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, which are likely involved in the synthesis of this compound, have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .科学的研究の応用

Nonlinear Optical Properties and Pharmacophore Potential The study of pyrimidine derivatives, including those similar in structure to 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine, reveals significant contributions in both the medicinal and nonlinear optics (NLO) fields. These compounds, due to their presence in DNA and RNA as nitrogenous bases, have become crucial pharmacophores. Their NLO properties, analyzed through density functional theory (DFT) and time-dependent DFT (TDDFT), demonstrate potential for high-tech optoelectronic applications. Specifically, their larger NLO properties compared to standard molecules highlight their relevance in advancing optoelectronic technology (Hussain et al., 2020).

Sulfones and Sulphoxides Reactivity Research on pyrimidine sulfones and sulphoxides offers insights into their formation and reactive properties, facilitating the development of new chemical syntheses and reactions. The study of these compounds, derived from thioethers through oxidative methods, demonstrates their enhanced reactivity over chloropyrimidines and their utility in various nucleophilic displacement reactions. This foundational knowledge aids in understanding the chemical behavior of complex pyrimidine derivatives and their applications in synthetic chemistry (Brown & Ford, 1967).

Antioxidant and Anticorrosive Applications The utility of pyrimidine-5-carboxylate derivatives extends into industrial applications, such as the development of new antioxidant and anticorrosive additives for motor oils. These derivatives, through methodical synthesis and evaluation, have shown promise in improving the longevity and performance of diesel motor oils, showcasing the diverse applicability of pyrimidine derivatives in enhancing product formulations (Hassan et al., 2010).

Vibrational Spectroscopy and Molecular Docking Studies Investigations into the vibrational spectroscopy and molecular docking of pyrimidine derivatives have shed light on their potential as chemotherapeutic agents. Through comprehensive spectroscopic techniques and computational analyses, such studies unveil the structural and electronic characteristics of these compounds, suggesting their inhibitory activity against specific biomolecular targets. This research underscores the potential of pyrimidine derivatives in the design of new therapeutic agents, particularly in the realm of anti-diabetic compounds (Alzoman et al., 2015).

特性

IUPAC Name |

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3S/c20-16-10-14(19(21,22)23)11-25-17(16)12-27-18-24-9-8-15(26-18)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSKGCVOEKIGHZ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)

![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)

![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)

![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)

![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)

methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)